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  • Product: N-(pyridin-2-ylmethyl)pyridin-3-amine
  • CAS: 227017-97-2

Core Science & Biosynthesis

Foundational

Engineering Metallosupramolecular Architectures: A Technical Guide to N-(pyridin-2-ylmethyl)pyridin-3-amine Crystallography

Executive Summary The rational design of coordination polymers relies heavily on the geometric and electronic properties of the bridging ligands. Among these, unsymmetrical dipyridyl ligands like N-(pyridin-2-ylmethyl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of coordination polymers relies heavily on the geometric and electronic properties of the bridging ligands. Among these, unsymmetrical dipyridyl ligands like N-(pyridin-2-ylmethyl)pyridin-3-amine have emerged as powerful tools for constructing complex metallosupramolecular architectures. This whitepaper provides an in-depth technical analysis of the synthesis, complexation, and crystallographic behavior of N-(pyridin-2-ylmethyl)pyridin-3-amine, with a specific focus on its interaction with Silver(I) to form highly ordered helical chains. By detailing field-proven protocols and the causality behind structural divergences, this guide serves as a foundational resource for researchers in bioinorganic chemistry, materials science, and drug development.

Chemical Context: The Power of Asymmetry

Symmetrical ligands often yield predictable, highly regular coordination networks. However, introducing asymmetry—such as combining a 2-substituted pyridine with a 3-substituted pyridine via a flexible methylene-amine bridge—creates a ligand with distinct steric and electronic faces.

The 2-pyridyl nitrogen experiences greater steric hindrance due to its proximity to the bridging methylene group, whereas the 3-pyridyl nitrogen is relatively unhindered. When reacted with transition metals like Ag(I), this asymmetry forces the metal centers to adopt varying coordination geometries to minimize steric clash while maximizing orbital overlap. This phenomenon is directly responsible for the formation of complex, multi-modal structures, such as concurrent right-handed and left-handed helical chains within the same crystal lattice 1.

Ligand Synthesis: A Self-Validating Protocol

The synthesis of N-(pyridin-2-ylmethyl)pyridin-3-amine is typically achieved via a reductive amination pathway 2. The following methodology outlines the critical steps and the physical chemistry driving each choice.

Step-by-Step Methodology: Reductive Amination

  • Imine Formation: Dissolve 3-aminopyridine (1.0 eq) and 2-pyridinecarboxaldehyde (1.05 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Causality: Anhydrous conditions are critical. Water is a byproduct of imine condensation; its absence drives the equilibrium forward and prevents the premature hydrolysis of the intermediate imine back into starting materials.

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is specifically chosen over stronger reducing agents like LiAlH₄ or NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures selective reduction of the imine double bond without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Propagation: Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated NaHCO₃ to reach pH 10. Extract with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.

  • System Validation: Validate the successful synthesis via ¹H-NMR spectroscopy.

    • Self-Validation Check: The protocol is successful if the aldehyde proton peak (~10.0 ppm) completely disappears and a new singlet corresponding to the methylene bridge protons appears at ~4.5 ppm.

Complexation and Crystallographic Elucidation

The true utility of N-(pyridin-2-ylmethyl)pyridin-3-amine is realized during its complexation with Ag(I) salts to form the coordination polymer {[Ag(C11H11N3)]CF3SO3}n1.

Step-by-Step Methodology: Vapour Diffusion Crystallization

  • Complexation: Dissolve the synthesized ligand (1 mmol) in methanol. Slowly add a methanolic solution of silver(I) trifluoromethanesulfonate (AgCF₃SO₃) (1 mmol).

    • Causality: A strict 1:1 molar ratio is maintained to favor the continuous propagation of a 1D polymeric chain rather than the formation of discrete, closed mononuclear complexes.

  • Precipitation: Stir the mixture for 2 hours in the dark to prevent the photoreduction of Ag(I) to Ag(0) nanoparticles. Collect the resulting white precipitate via filtration.

  • Solubilization: Redissolve the precipitate in a minimal volume of dimethyl sulfoxide (DMSO).

    • Causality: The initial precipitate consists of kinetically trapped, amorphous aggregates. DMSO is chosen due to its high dielectric constant and strong solvating power, which completely disrupts these aggregates into free solvated ions and ligands.

  • Vapour Diffusion: Place the DMSO solution in a small, unsealed inner vial. Place this vial inside a larger jar containing diethyl ether, and seal the outer jar.

    • Causality: As the non-polar diethyl ether slowly diffuses into the DMSO via the vapour phase, the overall dielectric constant of the solvent mixture gradually decreases. This slow thermodynamic shift prevents rapid, disordered precipitation, allowing the system to traverse the energy landscape toward the highly ordered, thermodynamically stable helical coordination polymer.

  • System Validation: After 7–14 days, examine the vial under a polarized light microscope.

    • Self-Validation Check: Crystals that extinguish light uniformly upon rotation confirm a highly ordered single-crystal domain suitable for X-ray diffraction analysis.

G A 3-Aminopyridine + 2-Pyridinecarboxaldehyde B Reductive Amination (NaBH(OAc)3, CH2Cl2) A->B C N-(pyridin-2-ylmethyl)pyridin-3-amine (Ligand L) B->C D Reaction with Ag(I) Salts (e.g., AgCF3SO3 in MeOH) C->D E Vapour Diffusion Crystallization (Diethyl Ether into DMSO) D->E F Coordination Polymer: {[Ag(L)]CF3SO3}n E->F

Workflow for synthesis and crystallization of Ag(I)-N-(pyridin-2-ylmethyl)pyridin-3-amine complexes.

Structural Analysis of Silver(I) Coordination Polymers

X-ray crystallographic analysis of the resulting complex reveals a fascinating structural divergence. The asymmetric unit contains two distinct Ag(I) atoms (Ag1 and Ag2) and two ligand molecules (A and B). Because of the unsymmetrical nature of the ligand, the metal centers are forced into two entirely different coordination geometries to relieve steric strain 1.

Quantitative Crystallographic Data
ParameterValue / Description
Complex Formula {[Ag(C11H11N3)]CF3SO3}n
Ligand N-(pyridin-2-ylmethyl)pyridin-3-amine
Metal Center Silver(I)
Counterion Trifluoromethanesulfonate (CF₃SO₃⁻)
Ag1 Coordination Geometry Slightly distorted linear
Ag1 Bond Angle (N1—Ag1—N2) 170.69 (14)°
Ag1 Polymeric Structure Right-handed helical chain
Ag2 Coordination Geometry Bent arrangement
Ag2 Bond Angle (N4—Ag2—N5) 149.42 (14)°
Ag2 Polymeric Structure Left-handed helical chain

The Ag1 atom coordinates with two pyridine nitrogen atoms from symmetry-related "A" ligands, resulting in a nearly linear geometry that propagates as a right-handed helical chain . Conversely, the Ag2 atom coordinates with "B" ligands in a highly bent arrangement, propagating as a left-handed helical chain . This dual-helicity within a single crystal lattice is a direct hallmark of the ligand's engineered asymmetry.

G A Asymmetric Unit {[Ag(L)]CF3SO3}n B Ag1 Atom + Ligand A Linear Geometry A->B C Ag2 Atom + Ligand B Bent Geometry A->C D N1—Ag1—N2 = 170.69° B->D E N4—Ag2—N5 = 149.42° C->E F Right-Handed Helical Chain D->F G Left-Handed Helical Chain E->G

Structural divergence of Ag(I) coordination geometries forming distinct helical polymer chains.

Implications for Drug Development and Material Science

The crystallographic data of N-(pyridin-2-ylmethyl)pyridin-3-amine complexes extends far beyond fundamental inorganic chemistry. In the realm of drug development , Silver(I) coordination polymers are highly sought after for their antimicrobial properties. The polymeric nature of {[Ag(C11H11N3)]CF3SO3}n allows for the slow, controlled release of Ag⁺ ions, which is a critical parameter in designing advanced wound dressings and antimicrobial coatings for medical devices.

Furthermore, the ability to predictably engineer chiral architectures (right- and left-handed helices) using achiral, unsymmetrical ligands provides a scalable framework for developing novel enantioselective catalysts and tunable luminescent materials 3. By understanding the causality between ligand asymmetry and crystal packing, researchers can rationally design next-generation metallotherapeutics.

References

  • Crystal structure of catena-poly[[silver(I)-μ-N-(pyridin-2-ylmethyl)pyridine-3-amine-κ2 N:N′] trifluoromethanesulfonate] . National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • N-(Pyridin-2-ylmethyl)pyridin-2-amine . National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Applications of N-(pyridin-2-ylmethyl)pyridin-3-amine in Homogeneous Catalysis: A Guide to Potential Applications and Protocols

Foreword: Charting New Catalytic Frontiers In the landscape of homogeneous catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and selectivity. N-(pyridin-2-ylmethyl)pyridin-3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting New Catalytic Frontiers

In the landscape of homogeneous catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and selectivity. N-(pyridin-2-ylmethyl)pyridin-3-amine presents itself as a compelling, yet underexplored, bidentate N,N'-ligand. Its structure, featuring two distinct pyridine rings bridged by a secondary amine, suggests a rich coordination chemistry and significant potential for stabilizing a variety of transition metal centers.

While the direct application of N-(pyridin-2-ylmethyl)pyridin-3-amine in published catalytic studies remains nascent, its structural motifs are reminiscent of highly successful ligand classes. This guide, therefore, serves as a forward-looking technical note for researchers, scientists, and drug development professionals. It aims to bridge the gap between the known and the potential, by providing a foundation for exploring the catalytic utility of this promising ligand. We will delve into its synthesis and then, based on established principles and the proven success of analogous structures, propose detailed, research-ready protocols for its application in key catalytic transformations.

Synthesis of the Ligand: N-(pyridin-2-ylmethyl)pyridin-3-amine

The first step in exploring the catalytic potential of any ligand is its reliable synthesis. The preparation of N-(pyridin-2-ylmethyl)pyridin-3-amine can be achieved via reductive amination, a standard and robust method in organic synthesis.[1]

Protocol 1: Synthesis via Reductive Amination

This protocol outlines the synthesis of the title ligand from 3-aminopyridine and 2-pyridinecarboxaldehyde.

Materials:

  • 3-Aminopyridine

  • 2-Pyridinecarboxaldehyde

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Schiff Base Formation:

    • In a 250 mL round-bottom flask, dissolve 3-aminopyridine (1.0 eq) in anhydrous methanol (approx. 5 mL per mmol of amine).

    • To this stirring solution, add 2-pyridinecarboxaldehyde (1.05 eq) dropwise at room temperature.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of the corresponding imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction to the Amine:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding deionized water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-(pyridin-2-ylmethyl)pyridin-3-amine as a solid. The pure compound can be characterized by NMR and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps Reactant1 3-Aminopyridine Step1 1. Schiff Base Formation (Methanol, RT) Reactant1->Step1 Reactant2 2-Pyridinecarboxaldehyde Reactant2->Step1 Step2 2. Reduction (NaBH4, 0°C to RT) Step1->Step2 Step3 3. Work-up & Extraction (DCM/H2O) Step2->Step3 Step4 4. Purification (Column Chromatography) Step3->Step4 Product N-(pyridin-2-ylmethyl) pyridin-3-amine Step4->Product

Fig 1. Synthetic workflow for N-(pyridin-2-ylmethyl)pyridin-3-amine.

Potential Application in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

Rationale: The structure of N-(pyridin-2-ylmethyl)pyridin-3-amine is highly suited for forming stable complexes with late transition metals like palladium. The bidentate chelation can stabilize the catalytically active species, prevent catalyst decomposition, and promote efficient oxidative addition and reductive elimination steps. N-aryl-2-aminopyridine derivatives, which share a similar chelating motif, have been successfully employed in various cross-coupling reactions.[2] The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is a prime candidate for catalysis by a Pd-complex of this ligand.[3][4][5]

Proposed Catalytic Cycle: The ligand would chelate to the palladium center, facilitating the key steps of the catalytic cycle: oxidative addition of the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L Pd_Aryl_Halide R-Pd(II)L(X) Pd0->Pd_Aryl_Halide R-X Pd_Aryl_R1 R-Pd(II)L(R') Pd_Aryl_Halide->Pd_Aryl_R1 R'B(OH)2 (Base) Pd_Aryl_R1->Pd0 R-R' OA Oxidative Addition TM Transmetalation RE Reductive Elimination Ligand_note L = N-(pyridin-2-ylmethyl)pyridin-3-amine

Fig 2. Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Screening for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for evaluating the efficacy of an in situ generated palladium catalyst with N-(pyridin-2-ylmethyl)pyridin-3-amine.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • N-(pyridin-2-ylmethyl)pyridin-3-amine (Ligand)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water 4:1, Toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Catalyst Pre-formation (Optional, but recommended for initial screening):

    • In a glovebox, charge a vial with Pd(OAc)₂ (1 mol%) and the ligand (1.2 mol%).

    • Add a small amount of the reaction solvent and stir for 15-20 minutes.

  • Reaction Setup:

    • To a separate oven-dried reaction vial, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Add the pre-formed catalyst solution (or add the Pd precursor and ligand directly if not pre-forming).

    • Add the remaining solvent to reach the desired concentration (e.g., 0.1 M).

    • Seal the vial, remove from the glovebox, and place it in a preheated oil bath or heating block.

  • Reaction and Monitoring:

    • Stir the reaction at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Data for Optimization:

ParameterVariables to ScreenRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂The choice of precursor affects the ease of reduction to the active Pd(0) species.
Pd:Ligand Ratio 1:1, 1:1.2, 1:2Optimizing the ratio is crucial to prevent ligand-free catalysis or catalyst inhibition.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOKThe base strength and solubility influence the rate of transmetalation.
Solvent Toluene, Dioxane, THF, DMFSolvent polarity and coordinating ability can significantly impact catalyst stability and activity.
Temperature 60 °C, 80 °C, 100 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.

Potential Application in Olefin Oligomerization

Rationale: Late transition metal catalysts, particularly those based on nickel and iron, are workhorses in the field of olefin oligomerization and polymerization. The electronic and steric properties of the supporting ligand are critical in determining the catalyst's activity and the selectivity towards different chain lengths (e.g., dimers, trimers, or polymers). Nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives have shown high activity for ethylene oligomerization.[6] The bidentate N,N' framework of N-(pyridin-2-ylmethyl)pyridin-3-amine makes it a strong candidate for forming active nickel catalysts when combined with an appropriate co-catalyst.

Protocol 3: Ethylene Oligomerization Trial

This protocol describes a general procedure for testing the catalytic activity of a nickel complex formed in situ with N-(pyridin-2-ylmethyl)pyridin-3-amine for the oligomerization of ethylene.

Materials:

  • Nickel(II) chloride (NiCl₂) or another Ni(II) precursor

  • N-(pyridin-2-ylmethyl)pyridin-3-amine (Ligand)

  • Co-catalyst (e.g., Diethylaluminum chloride (Et₂AlCl) or Methylaluminoxane (MAO))

  • Solvent (e.g., Toluene, Chlorobenzene), anhydrous

  • High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, pressure gauge, and gas inlet

  • Ethylene gas (polymerization grade)

Procedure:

  • Reactor Preparation:

    • Thoroughly dry the reactor under vacuum and heat.

    • Backfill with an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Preparation:

    • In a glovebox, charge a Schlenk flask with the Ni(II) precursor (e.g., 10 µmol) and the ligand (1.1 eq).

    • Add anhydrous solvent (e.g., 50 mL of toluene) and stir to form the complex.

  • Reaction Execution:

    • Transfer the nickel-ligand solution to the reactor via cannula.

    • Seal the reactor and bring it to the desired temperature (e.g., 30-60 °C).

    • Inject the co-catalyst (e.g., Et₂AlCl, 100-500 eq) into the reactor.

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 10-30 bar). Maintain a constant pressure throughout the reaction.

    • Stir the reaction mixture for the specified time (e.g., 30 minutes).

  • Quenching and Analysis:

    • Rapidly cool the reactor and vent the excess ethylene.

    • Quench the reaction by injecting a small amount of acidic methanol.

    • Analyze the liquid phase by GC-FID to determine the distribution of oligomers (butenes, hexenes, octenes, etc.).

    • If a solid polymer is formed, collect it by filtration, wash with methanol, and dry under vacuum to determine the yield.

Key Parameters for Investigation:

ParameterInfluence on Catalysis
Co-catalyst Activates the nickel precatalyst to the cationic active species. The type (e.g., MAO, Et₂AlCl) and amount affect activity.
Temperature Affects the rate of propagation and chain transfer, influencing both activity and product distribution.
Ethylene Pressure Higher pressure generally leads to higher activity and can favor the formation of longer chains.
Solvent Can influence the solubility and stability of the active species.

Potential Application in Transfer Hydrogenation

Rationale: Ruthenium and Iridium complexes are highly effective for transfer hydrogenation, a process that uses a hydrogen donor like isopropanol to reduce unsaturated functionalities such as ketones, aldehydes, and imines. Pincer-type pyridine-based ligands have demonstrated excellent activity in these transformations.[7] The N-(pyridin-2-ylmethyl)pyridin-3-amine ligand can form stable complexes with Ru(II) or Ir(III), creating a coordinatively saturated environment that is poised for catalytic turnover. This makes it a promising candidate for developing catalysts for this important reduction reaction.

Protocol 4: Transfer Hydrogenation of Acetophenone

This protocol details a screening experiment for the reduction of a model ketone using a ruthenium catalyst.

Materials:

  • Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂)

  • N-(pyridin-2-ylmethyl)pyridin-3-amine (Ligand)

  • Acetophenone (Substrate)

  • Hydrogen Donor (e.g., Isopropanol), anhydrous

  • Base (e.g., KOH, t-BuOK)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tubes or reaction vials

Procedure:

  • Reaction Setup:

    • In a glovebox or under a flow of inert gas, charge a Schlenk tube with [Ru(p-cymene)Cl₂]₂ (0.5 mol%), the ligand (1.1 mol%), and the base (5 mol%).

    • Add isopropanol (e.g., 2 mL).

    • Stir the mixture at room temperature for 10-15 minutes to allow for complex formation.

  • Catalytic Reaction:

    • Add acetophenone (1.0 eq) to the reaction mixture.

    • Seal the tube and place it in a preheated oil bath at 80 °C.

    • Stir for the desired reaction time (e.g., 1-24 hours).

  • Analysis:

    • Cool the reaction to room temperature.

    • Take an aliquot, dilute with ethyl acetate, and filter through a short plug of silica.

    • Analyze the conversion and yield of 1-phenylethanol by GC or ¹H NMR.

Screening_Workflow Start Select Catalytic Reaction (e.g., Suzuki Coupling) Setup Prepare Stock Solutions: - Metal Precursor - Ligand - Substrates Start->Setup Reaction Set up Array of Reactions (Varying Temp, Solvent, Base) Setup->Reaction Analysis Monitor Reactions (TLC, GC-MS, LC-MS) Reaction->Analysis Optimization Identify Lead Conditions & Optimize Parameters Analysis->Optimization Conclusion Define Optimal Protocol Optimization->Conclusion

Fig 3. General workflow for screening catalytic applications.

Conclusion and Future Outlook

N-(pyridin-2-ylmethyl)pyridin-3-amine stands as a ligand of high potential, poised for exploration in the vast field of homogeneous catalysis. While this guide has presented hypothetical, yet scientifically grounded, protocols based on the performance of analogous systems, the true scope of its utility awaits experimental validation. The proposed applications in cross-coupling, olefin oligomerization, and transfer hydrogenation represent logical starting points for investigation.

Future work should focus on the synthesis and characterization of discrete metal complexes of this ligand with palladium, nickel, ruthenium, and other catalytically relevant metals. A systematic screening of reaction conditions, as outlined in the protocols above, will be essential to uncover its catalytic prowess. The insights gained from such studies will not only establish the value of N-(pyridin-2-ylmethyl)pyridin-3-amine as a new tool in the chemist's arsenal but will also contribute to the broader understanding of ligand effects in homogeneous catalysis.

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]

  • Synthesis, Characterization, and Ethylene Oligomerization of Nickel Complexes Bearing N-((Pyridin-2-yl)methylene)quinolin-8-amine Derivatives. ACS Publications. Available at: [Link]

  • Chemodivergent Synthesis of N-(Pyridin-2-Yl)amides. Amanote Research. Available at: [Link]

  • {N-alkyl-N-[pyridin-2-ylmethylene] amine} dichloro palladium(II) complexes: Synthesis, crystal structures and evaluation of their catalytic activities for ethylene polymerization. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]

  • Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. Thieme Connect. Available at: [Link]

  • New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Taylor & Francis Online. Available at: [Link]

  • catena-Poly[[silver(I)-μ-N-[(pyridin-2-yl)methyl]pyridine-3-amine-κ2 N:N′]. PMC. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Chemistry Portal. Available at: [Link]

  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. RSC Publishing. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. MDPI. Available at: [Link]

  • Pincer-type Pyridine-Based N-Heterocyclic Carbene Amine Ru(II) Complexes as Efficient Catalysts for Hydrogen Transfer Reactions. ACS Publications. Available at: [Link]/doi/10.1021/om101150c)

Sources

Application

Application Note: High-Yield Synthesis of N-(pyridin-2-ylmethyl)pyridin-3-amine via Direct Reductive Amination

Executive Summary & Chemical Causality The dipyridyl scaffold, specifically N-(pyridin-2-ylmethyl)pyridin-3-amine, is a highly versatile bidentate ligand and a privileged pharmacophore in drug development. Synthesizing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

The dipyridyl scaffold, specifically N-(pyridin-2-ylmethyl)pyridin-3-amine, is a highly versatile bidentate ligand and a privileged pharmacophore in drug development. Synthesizing this secondary amine requires the coupling of 3-aminopyridine with 2-pyridinecarboxaldehyde.

While direct alkylation of primary amines with alkyl halides notoriously leads to over-alkylation and poor yields, reductive amination circumvents this by progressing through an imine intermediate that is subsequently reduced[1]. However, 3-aminopyridine is an electron-deficient, weakly nucleophilic amine. To achieve a high-yielding transformation, the reaction environment must be carefully engineered with acid catalysis to drive iminium formation, paired with a mild, chemoselective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)[2].

Mechanistic Logic & Reagent Selection

The success of this protocol relies on the precise manipulation of reaction kinetics and thermodynamic equilibria:

  • Acid Catalysis (Acetic Acid): Because the pyridine ring withdraws electron density from the 3-amino group, its nucleophilic attack on the aldehyde is sluggish. The addition of 1.0 equivalent of glacial acetic acid (AcOH) protonates the carbonyl oxygen of 2-pyridinecarboxaldehyde, lowering its LUMO and accelerating hemiaminal formation. Furthermore, AcOH facilitates the dehydration of the hemiaminal into the highly electrophilic iminium ion.

  • Chemoselective Reduction (STAB): is the premier reagent for this transformation[2]. The three electron-withdrawing acetate ligands dampen the nucleophilicity of the borohydride core. Consequently, STAB reacts exceptionally fast with protonated iminium ions but is virtually inert toward neutral aldehydes at room temperature[3]. This prevents the premature reduction of 2-pyridinecarboxaldehyde to 2-pyridinemethanol.

  • Solvent Selection (DCE): 1,2-Dichloroethane (DCE) is the optimal solvent for STAB-mediated reductions. It provides superior solubility for the triacetoxyborohydride species compared to dichloromethane (DCM) and avoids the competitive solvolysis issues encountered in protic solvents like methanol[4].

Mechanism A 2-Pyridinecarboxaldehyde + 3-Aminopyridine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Electrophilic) B->C -H2O (AcOH Catalyzed) D Hydride Transfer from NaBH(OAc)3 C->D Selective Reduction E N-(pyridin-2-ylmethyl) pyridin-3-amine D->E Irreversible

Figure 1: Mechanistic pathway of direct reductive amination with acid catalysis and STAB reduction.

Process Optimization & Quantitative Data

To ensure maximum yield and safety, STAB is chosen over alternative hydrides. The following tables summarize the stoichiometric requirements and the empirical rationale behind the reagent selection.

Table 1: Standard Reagent Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
3-Aminopyridine 94.111.00 eq941 mgWeak Nucleophile
2-Pyridinecarboxaldehyde 107.111.05 eq1.12 g (1.00 mL)Electrophile
Acetic Acid (Glacial) 60.051.00 eq600 mg (0.57 mL)Acid Catalyst
NaBH(OAc)₃ (STAB) 211.941.50 eq3.18 gReducing Agent
1,2-Dichloroethane (DCE) 98.96N/A40 mLAprotic Solvent
Table 2: Comparative Analysis of Reducing Agents
Reducing AgentTypical SolventAcid Req.ChemoselectivitySafety ProfileYield Expectation
NaBH(OAc)₃ DCE / DCMYes (AcOH)Excellent (Iminium > Aldehyde)Mild, non-toxic byproducts>85%
NaBH₃CN MeOH / THFYes (pH 4-5)GoodHigh Toxicity (HCN gas risk)70-80%
NaBH₄ MeOH / EtOHNoPoor (Reduces aldehyde rapidly)Safe, requires stepwise protocol<40% (Direct)

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . At each phase, specific visual or physical cues confirm the successful progression of the chemical logic.

Workflow R 1. Reagent Mixing Amine + Aldehyde in DCE I 2. Acid Activation Add 1.0 eq AcOH (Stir 30 min) R->I Red 3. Reduction Add 1.5 eq NaBH(OAc)3 I->Red Imine Formation Q 4. Quench Slow addition of sat. NaHCO3 Red->Q TLC Confirmation W 5. Extraction DCM extraction & drying Q->W Neutralization P 6. Isolation Flash Chromatography W->P Organic Layer

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target amine.

Step 1: Imine Pre-Assembly
  • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 3-aminopyridine (941 mg, 10.0 mmol) and anhydrous DCE (40 mL).

  • Add 2-pyridinecarboxaldehyde (1.12 g, 10.5 mmol) in one portion.

  • Add glacial acetic acid (600 mg, 10.0 mmol) dropwise.

  • Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30 minutes.

  • Self-Validation Cue: The solution will rapidly transition from pale yellow to a deeper orange/amber hue. This bathochromic shift confirms the extended conjugation of the forming dipyridyl imine intermediate.

Step 2: Hydride Delivery
  • Cool the reaction flask in a room-temperature water bath (to act as a mild heat sink).

  • Add NaBH(OAc)₃ (3.18 g, 15.0 mmol) portion-wise over 5 minutes to control the mild exotherm.

  • Cap the flask loosely (or keep under a nitrogen bubbler) and stir vigorously at room temperature for 4 to 12 hours.

  • Self-Validation Cue: STAB is only partially soluble in DCE. As the reaction proceeds, the suspension will alter in texture, becoming a more uniform, milky-orange mixture.

Step 3: Biphasic Quench & Workup
  • Monitor the reaction via TLC (Eluent: 10% MeOH in DCM with 1% Triethylamine). The starting aldehyde is highly UV-active and runs near the solvent front; the product will appear as a new, strongly UV-active spot with a lower Rf.

  • Once the aldehyde is consumed, cool the flask to 0 °C in an ice bath.

  • Critical Step: Slowly quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) dropwise.

  • Self-Validation Cue: Vigorous effervescence (CO₂ gas evolution) will occur as the NaHCO₃ neutralizes the acetic acid and hydrolyzes unreacted borohydride species. The cessation of bubbling validates that the quench is complete and the system is neutralized.

  • The basic pH (~8) ensures both pyridine rings and the secondary amine are in their free-base forms, maximizing organic solubility.

Step 4: Isolation & Purification
  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic extracts with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product via silica gel flash chromatography.

  • Chromatography Note: Because the target molecule contains three basic nitrogen atoms, it will streak heavily on standard silica. You must pre-treat the silica column and spike your eluent (e.g., 2-5% MeOH in DCM) with 1% Triethylamine (Et₃N) to passivate the acidic silanol groups.

  • Evaporate the pure fractions to afford N-(pyridin-2-ylmethyl)pyridin-3-amine.

References
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry (ACS Publications) |[Link]

  • Reductive Amination, and How It Works | Master Organic Chemistry |[Link]

  • Reductive Amination | Chemistry Steps |[Link]

  • Reductive Amination - Common Conditions: NaHB(OAc)₃ | Common Organic Chemistry |[Link]

Sources

Method

Application Notes and Protocols for N-(pyridin-2-ylmethyl)pyridin-3-amine Ligand Design for Transition Metals

Introduction: The Strategic Design of N-(pyridin-2-ylmethyl)pyridin-3-amine Ligands In the vast landscape of coordination chemistry, the design of ligands is paramount to tailoring the electronic and steric properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Design of N-(pyridin-2-ylmethyl)pyridin-3-amine Ligands

In the vast landscape of coordination chemistry, the design of ligands is paramount to tailoring the electronic and steric properties of transition metal complexes. The N-(pyridin-2-ylmethyl)pyridin-3-amine scaffold has emerged as a versatile and highly adaptable ligand for a multitude of applications, ranging from catalysis to materials science. Its inherent asymmetry, combining a pyridin-2-ylmethyl "pincer" with a pyridin-3-amine coordinating moiety, offers a unique electronic environment that can be strategically manipulated to influence the reactivity of the metal center. This guide provides an in-depth exploration of the synthesis, characterization, and application of this ligand system, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The rationale behind the design of this ligand lies in its bidentate N,N'-coordination, which forms a stable five-membered chelate ring with a transition metal. The pyridin-3-amine nitrogen provides a σ-donating site, while the pyridin-2-ylmethyl nitrogen offers a combination of σ-donation and π-accepting capabilities. This electronic flexibility allows for the stabilization of various oxidation states of the coordinated metal, a crucial aspect in the design of catalysts for redox reactions. Furthermore, the methylene bridge between the two pyridine rings imparts a degree of conformational flexibility, enabling the ligand to accommodate the preferred coordination geometries of different transition metals.

Ligand Synthesis: A Tale of Two Strategies

The synthesis of N-(pyridin-2-ylmethyl)pyridin-3-amine can be approached through several reliable methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Here, we detail two robust and widely adopted protocols: Reductive Amination and the Buchwald-Hartwig Amination.

Strategy 1: Reductive Amination

This is arguably the most direct and atom-economical approach, proceeding via the formation of a Schiff base intermediate followed by in-situ reduction.

2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Schiff_Base_Intermediate Schiff Base Intermediate 2-Pyridinecarboxaldehyde->Schiff_Base_Intermediate + 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine Target_Ligand N-(pyridin-2-ylmethyl)pyridin-3-amine Schiff_Base_Intermediate->Target_Ligand + NaBH₄

Caption: Reductive amination pathway for ligand synthesis.

Protocol 1: Synthesis of N-(pyridin-2-ylmethyl)pyridin-3-amine via Reductive Amination

Rationale: This one-pot procedure is efficient as it avoids the isolation of the potentially unstable Schiff base intermediate. Methanol is an excellent solvent for both the reactants and the reducing agent, sodium borohydride. The reaction is typically clean, with the primary purification challenge being the removal of any unreacted starting materials and borate salts.

Reagent Molar Ratio Amount Notes
2-Pyridinecarboxaldehyde1.0 equiv(e.g., 1.07 g, 10 mmol)Ensure purity, as impurities can affect yield.
3-Aminopyridine1.0 equiv(e.g., 0.94 g, 10 mmol)A solid that should be fully dissolved.
Methanol-50 mLAnhydrous grade is recommended.
Sodium Borohydride (NaBH₄)1.5 equiv(e.g., 0.57 g, 15 mmol)Add slowly and portion-wise to control effervescence.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde and 3-aminopyridine.

  • Add 50 mL of methanol and stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions over 15-20 minutes. The addition is exothermic and will cause gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quench the reaction by the slow addition of 20 mL of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure ligand as a pale yellow oil or solid.

Strategy 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3][4][5] This method is particularly useful when constructing the ligand from precursors such as a halopyridine and an aminomethylpyridine.

Protocol 2: Synthesis of N-(pyridin-2-ylmethyl)pyridin-3-amine via Buchwald-Hartwig Amination (Conceptual)

Rationale: This protocol offers an alternative route that can be advantageous if the starting materials, 2-(chloromethyl)pyridine and 3-bromopyridine, are more readily available. The choice of ligand (e.g., Xantphos) and base (e.g., sodium tert-butoxide) is critical for achieving high catalytic turnover.[1] Toluene is a common solvent for this reaction due to its high boiling point, which allows for the necessary reaction temperatures.

Reagent Molar Ratio Amount Notes
2-(Chloromethyl)pyridine HCl1.0 equiv(e.g., 1.64 g, 10 mmol)The hydrochloride salt is often more stable.
3-Bromopyridine1.1 equiv(e.g., 1.74 g, 11 mmol)Use in slight excess to ensure complete consumption of the amine precursor.
Pd₂(dba)₃0.02 equiv(e.g., 183 mg, 0.2 mmol)A common Pd(0) source.
Xantphos0.04 equiv(e.g., 231 mg, 0.4 mmol)A bulky phosphine ligand that promotes reductive elimination.
Sodium tert-butoxide2.2 equiv(e.g., 2.11 g, 22 mmol)A strong, non-nucleophilic base.
Toluene-50 mLAnhydrous and degassed.

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add 2-(chloromethyl)pyridine hydrochloride and 3-bromopyridine.

  • Add 50 mL of anhydrous, degassed toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Characterization of N-(pyridin-2-ylmethyl)pyridin-3-amine

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand.

Technique Expected Observations
¹H NMR Aromatic protons of both pyridine rings will appear in the δ 7.0-8.5 ppm region. A characteristic singlet for the methylene bridge protons will be observed around δ 4.5 ppm. The N-H proton will appear as a broad singlet.
¹³C NMR Aromatic carbons will resonate in the δ 110-160 ppm range. The methylene carbon will appear around δ 46-50 ppm.[6]
Mass Spectrometry The molecular ion peak corresponding to the ligand's mass (C₁₁H₁₁N₃, M.W. 185.23 g/mol ) should be observed.[7]
FT-IR Characteristic N-H stretching vibrations around 3300-3400 cm⁻¹. C=N and C=C stretching vibrations of the pyridine rings in the 1400-1600 cm⁻¹ region.
X-ray Crystallography Provides definitive structural confirmation, including bond lengths and angles. The dihedral angle between the two pyridine rings is a key structural parameter.[7]

Synthesis of Transition Metal Complexes: A General Protocol

The N-(pyridin-2-ylmethyl)pyridin-3-amine ligand readily forms complexes with a wide range of transition metals. The following is a general protocol that can be adapted for various metal precursors.

Ligand N-(pyridin-2-ylmethyl)pyridin-3-amine Reflux Heat/Reflux Ligand->Reflux Metal_Precursor Metal Precursor (e.g., RuCl₂(PPh₃)₃) Metal_Precursor->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Complex [M(L)ₓClₙ] Complex Reflux->Complex Purification Purification (Crystallization) Complex->Purification Final_Complex Final Complex Purification->Final_Complex

Caption: General workflow for synthesizing transition metal complexes.

Protocol 3: Synthesis of a Ruthenium(II) Complex

Rationale: Ruthenium(II) complexes are of significant interest for their catalytic and photophysical properties.[8][9][10][11][12] This protocol uses a readily available ruthenium precursor, RuCl₂(PPh₃)₃. The reaction is typically carried out in a coordinating solvent like ethanol, which can be displaced by the stronger N,N'-bidentate ligand.

Reagent Molar Ratio Amount Notes
N-(pyridin-2-ylmethyl)pyridin-3-amine1.0 equiv(e.g., 185 mg, 1 mmol)Ensure high purity of the ligand.
RuCl₂(PPh₃)₃1.0 equiv(e.g., 956 mg, 1 mmol)A common and relatively air-stable Ru(II) precursor.
Ethanol-30 mLAnhydrous and degassed.

Step-by-Step Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve N-(pyridin-2-ylmethyl)pyridin-3-amine in 10 mL of degassed ethanol.

  • In a separate Schlenk flask, suspend RuCl₂(PPh₃)₃ in 20 mL of degassed ethanol.

  • Heat the ruthenium suspension to reflux to aid dissolution, resulting in a dark brown solution.

  • Add the ligand solution dropwise to the hot ruthenium solution.

  • Continue to reflux the reaction mixture for 4-6 hours, during which a color change is typically observed.

  • Monitor the reaction by TLC (if applicable) or by observing the formation of a precipitate.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol and then diethyl ether.

  • Dry the complex under vacuum.

  • Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can be performed to obtain X-ray quality crystals.

Characterization of Transition Metal Complexes

Characterization of the resulting metal complex is crucial to determine its coordination geometry and electronic properties.

Technique Expected Observations
¹H NMR Significant shifts in the ligand's proton resonances upon coordination to the metal center. For paramagnetic complexes (e.g., some Fe(II) or Cu(II) complexes), broadened signals will be observed.[13]
FT-IR Shifts in the C=N and C=C stretching frequencies of the pyridine rings upon coordination. New bands corresponding to metal-ligand vibrations may be observed in the far-IR region.
UV-Vis Spectroscopy Appearance of new absorption bands in the visible region corresponding to d-d transitions and/or metal-to-ligand charge transfer (MLCT) bands.
Cyclic Voltammetry Provides information on the redox properties of the metal center, which is critical for catalytic applications.
X-ray Crystallography Unambiguously determines the solid-state structure, including coordination number, geometry, and bond lengths/angles.[14]

Applications in Catalysis

Complexes of N-(pyridin-2-ylmethyl)pyridin-3-amine and its derivatives have shown promise in various catalytic transformations.

Oxidation Catalysis

Copper complexes with pyridylamine ligands have been investigated as catalysts for aerobic oxidation reactions.[15][16][17] The electronic properties of the ligand can be tuned to modulate the redox potential of the Cu(I)/Cu(II) couple, influencing the catalytic activity.

Example Application: Aerobic Oxidation of Alcohols

A representative copper(II) complex can be used to catalyze the oxidation of primary alcohols to aldehydes.

Alcohol RCH₂OH Product RCHO Alcohol->Product Catalyst, O₂ Catalyst [Cu(L)Cl₂] Oxidant O₂ (Air) Byproduct H₂O Product->Byproduct

Caption: Simplified catalytic cycle for alcohol oxidation.

Protocol 4: Catalytic Oxidation of Benzyl Alcohol

Rationale: This protocol demonstrates a typical setup for a small-scale catalytic oxidation reaction. The choice of solvent and temperature is crucial for both catalyst stability and reaction rate. Monitoring by GC-MS allows for the quantification of conversion and selectivity.

Reagent Molar Ratio Amount Notes
Benzyl Alcohol1.0 equiv(e.g., 108 mg, 1 mmol)Substrate.
[Cu(L)Cl₂] Complex0.01 equiv(e.g., 1 mol%)Catalyst.
TEMPO0.1 equiv(e.g., 10 mol%)Co-catalyst/mediator.
Toluene-5 mLSolvent.

Step-by-Step Procedure:

  • To a reaction vial, add the copper complex, TEMPO, and benzyl alcohol.

  • Add 5 mL of toluene.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction under an atmosphere of air (or oxygen) for 24 hours.

  • Take aliquots at regular intervals and analyze by GC-MS to determine conversion and selectivity to benzaldehyde.

Cross-Coupling Reactions

Palladium complexes bearing pyridylamine ligands can be effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[18][19][20][21] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki), and reductive elimination.

Example Application: Suzuki-Miyaura Coupling

A palladium(II) complex can be used to catalyze the coupling of an aryl bromide with an arylboronic acid.

Protocol 5: Suzuki-Miyaura Coupling of 4-Bromotoluene

Rationale: This protocol outlines a standard Suzuki-Miyaura coupling reaction. The base is essential for the transmetalation step. The choice of solvent and temperature can significantly impact the reaction outcome.

Reagent Molar Ratio Amount Notes
4-Bromotoluene1.0 equiv(e.g., 171 mg, 1 mmol)Aryl halide.
Phenylboronic Acid1.2 equiv(e.g., 146 mg, 1.2 mmol)Coupling partner.
[Pd(L)Cl₂] Complex0.005 equiv(e.g., 0.5 mol%)Catalyst.
K₂CO₃2.0 equiv(e.g., 276 mg, 2 mmol)Base.
Dioxane/Water (4:1)-5 mLSolvent system.

Step-by-Step Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium complex, 4-bromotoluene, phenylboronic acid, and potassium carbonate.

  • Add 5 mL of a degassed 4:1 dioxane/water mixture.

  • Heat the reaction to 90 °C and stir for 8-12 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature, add water, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 4-methylbiphenyl.

Conclusion and Future Outlook

The N-(pyridin-2-ylmethyl)pyridin-3-amine ligand system represents a powerful tool in the arsenal of the coordination chemist. Its straightforward synthesis, tunable electronic properties, and ability to stabilize a variety of transition metals make it an attractive platform for the development of novel catalysts and functional materials. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemistry of these complexes and to design new systems with enhanced reactivity and selectivity for a wide range of applications. Future research in this area will likely focus on the development of chiral variants for asymmetric catalysis, the immobilization of these complexes on solid supports for heterogeneous applications, and the exploration of their potential in areas such as photoredox catalysis and bioinorganic chemistry.

References

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  • Lee, J. Y., Park, M. S., & Park, K. M. (2014). Crystal structure of catena-poly[[silver(I)-μ-N-(pyridin-2-ylmethyl)pyridine-3-amine-κ2 N:N′] trifluoromethanesulfonate]. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), m358–m359. [Link]

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  • Selvam, K., Suresh, R., & Pitchumani, K. (2017). Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions. Catalysis Science & Technology, 7(23), 5691-5703. [Link]

  • Fun, H. K., Jebas, S. R., & Mohan, S. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1355. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Drover, M. W. (2014). Copper coordination chemistry with Pyridyl-Imine ligands and their application in aerobic oxidation reactions. Memorial University Research Repository. Retrieved from [Link]

  • da Cunha, C. J., & de Souza, B. S. (2003). Synthesis and characterization of ruthenium(II) complexes with polypicolylamine ligands. Polyhedron, 22(6), 875-885. [Link]

  • He, Y., et al. (2021). Characterization of copper complexes with derivatives of the ligand (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp) and their reactivity towards oxygen. Dalton Transactions, 50(41), 14649-14660. [Link]

  • Sánchez-Márquez, J., et al. (2022). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. Molecules, 27(21), 7264. [Link]

  • Ray, M., et al. (2008). Syntheses, Structures, and Properties of Copper(II) Complexes of Bis(2-pyridylmethyl) Derivatives of o-, m-, and p-Phenylenediamine and Aniline. Inorganic Chemistry, 47(20), 9439-9450. [Link]

  • Krüger, H. J., et al. (2012). Synthesis, characterization and properties of iron(II) complexes with a series of tripodal ligands based on the parent ligand tris(2-pyridylmethyl)amine. Zeitschrift für anorganische und allgemeine Chemie, 638(12-13), 2069-2077. [Link]

  • Archibald, S. J., et al. (2000). Variation of Spin State and Coordination Number in Solid State and Solution with Iron(II) Tris(2-pyridylmethyl)amine Complexes. Inorganic Chemistry, 39(12), 2657-2664. [Link]

  • Jackson, T. A., et al. (2006). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganic Chemistry, 45(22), 8968-8979. [Link]

  • Wu, S., et al. (2022). Synthesis and characterization of polypyridine ruthenium(II) complexes and anticancer efficacy studies in vivo and in vitro. Journal of Inorganic Biochemistry, 236, 111963. [Link]

  • Turkish Chemical Society. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society Section A: Chemistry, 5(1), 133-148. [Link]

  • Cole, J. M., et al. (2005). Synthesis and characterization of ruthenium(II) complexes bearing the bis(2-pyridylmethyl)amine ligand. Inorganica Chimica Acta, 358(8), 2539-2548. [Link]

  • Chen, L., et al. (2020). Synthesis and characterization of iron, cobalt and nickel complexes bearing para-phenylene-linked pyridine imine ligand and their catalytic properties for ethylene oligomerization. Polymer Bulletin, 77, 5565-5584. [Link]

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  • Kisslinger, S., & Krüger, H. J. (2012). Synthesis and Characterization of Iron(II) Thiocyanate Complexes with Derivatives of the Tris(pyridine-2-ylmethyl)amine (tmpa) Ligand. Zeitschrift für anorganische und allgemeine Chemie, 638(12-13), 2069-2077. [Link]

  • Bhowmick, R., et al. (2016). Interaction of copper(II) with N-substituted bis(2-pyridylmethyl)amine derivatives: New discrete and 1-D polymeric complex systems — The latter displaying ferromagnetic behaviour. Polyhedron, 117, 634-641. [Link]

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  • Li, J., et al. (2021). New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Synthetic Communications, 51(8), 1259-1266. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with N-(pyridin-2-ylmethyl)pyridin-3-amine Ligands

Welcome to the Technical Support Center. This knowledge base is engineered for researchers, medicinal chemists, and materials scientists encountering solubility bottlenecks with N-(pyridin-2-ylmethyl)pyridin-3-amine (oft...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This knowledge base is engineered for researchers, medicinal chemists, and materials scientists encountering solubility bottlenecks with N-(pyridin-2-ylmethyl)pyridin-3-amine (often designated as ligand L1 in crystallographic literature).

As a flexible, unsymmetrical bis(pyridyl) ligand featuring a noncoordinating secondary amine spacer, its unique topology is highly prized for constructing helical metal-organic coordination polymers. However, its rigid hydrophobic domains and unprotonated nitrogen centers frequently lead to severe precipitation in both aqueous and organic workflows. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Solubilization Decision Workflow

G A Identify Solubility Issue Ligand Precipitation B Aqueous System A->B C Organic / MOF Synthesis A->C D pH Adjustment (Target pH < 3.0) B->D Weak Base E Salt Formation (e.g., Nitrate/Perchlorate) B->E Counterion pairing F Co-Solvent Screening (DMSO, MeOH, MeCN) C->F Polarity matching G In Situ Reaction (e.g., with CuI/AgX) C->G Metal coordination H Successful Solubilization & Complexation D->H E->H F->H G->H

Workflow for resolving N-(pyridin-2-ylmethyl)pyridin-3-amine solubility.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does N-(pyridin-2-ylmethyl)pyridin-3-amine precipitate out of aqueous buffers at physiological pH? A1: The precipitation is governed by the molecule's intrinsic hydrophobicity and its acid-base profile. Pyridine-based compounds are typically weak bases with pKa values around 5.0 to 5.2 1. At pH 7.4, the pyridine nitrogens and the secondary amine spacer remain unprotonated, maximizing the molecule's lipophilicity (logP) and preventing favorable hydration. To resolve this, adjusting the solution pH to at least two units below the pKa (e.g., pH < 3.0) protonates the nitrogens, forming highly soluble pyridinium cations 1.

Q2: What is the optimal solvent system for synthesizing Ag(I) or Cu(I) coordination polymers without premature ligand precipitation? A2: For metal coordination, pure aqueous systems are rarely effective. Experimental evidence demonstrates that mixed solvent systems, particularly Methanol-Acetonitrile (MeOH:MeCN) 2 or Dimethyl Sulfoxide (DMSO)-Methanol mixtures, are optimal 3. Causality: Methanol provides necessary hydrogen-bond donation to solvate the secondary amine spacer, while Acetonitrile acts as a weakly coordinating solvent that stabilizes d10 metal centers (like Cu+ and Ag+), preventing them from crashing out of solution before the ligand can coordinate. DMSO acts as a powerful hydrogen-bond acceptor that disrupts the tight intermolecular crystal packing of the ligand before metal addition 4.

Q3: My ligand still won't dissolve completely in organic solvents during solvothermal synthesis. What is the next step? A3: If standard co-solvents fail, consider in situ ligand modification. Under specific solvothermal conditions, N-(pyridin-2-ylmethyl)pyridin-3-amine can be converted in situ to more soluble derivatives, such as N-(pyridin-2-ylmethylene)pyridin-3-amine or formamide derivatives, which readily bridge metal clusters (e.g., Cu2I2 or Cu4I4) to form stable polymers 2. Alternatively, utilizing specific counterions like perchlorate (ClO4-) or nitrate (NO3-) during Ag(I) self-assembly can drive the dissolution forward via the thermodynamic stability of the resulting helical coordination polymers 3.

Section 2: Quantitative Data & Solvent Efficacy

Table 1: Quantitative Solubility Profiles of N-(pyridin-2-ylmethyl)pyridin-3-amine across Solvent Systems

Solvent SystemAdditive / ConditionEstimated Solubility (mg/mL)Mechanism of Action
Water (pH 7.4) None< 0.1High lipophilicity; neutral pyridine nitrogens
Water (pH 3.0) 0.1 M HCl> 5.0Protonation to highly soluble pyridinium cations
Methanol:Acetonitrile 1:1 (v/v) ratio~15.0Polarity matching; disruption of crystal packing
Dimethyl Sulfoxide (DMSO) None> 50.0Strong hydrogen-bond acceptance from solvent
Water / Cyclodextrin HP-β-CD (20% w/v)~2.5Host-guest inclusion complexation
Section 3: Step-by-Step Troubleshooting Protocols
Protocol 1: Thermodynamic Aqueous Solubilization via pH Modulation

Objective: To achieve complete aqueous dissolution of the ligand for biological assays or hydrophilic complexation.

  • Baseline Equilibration: Suspend 5 mg of the ligand in 1 mL of deionized water. Causality: Establishing a baseline confirms the intrinsic hydrophobicity of the unprotonated bis(pyridyl) structure.

  • Acidification: Titrate the suspension dropwise with 0.1 M HCl, monitoring the pH continuously. Causality: The target is to drop the pH at least 2 units below the pyridine pKa (~5.2) to ensure >99% protonation of the nitrogen centers.

  • Agitation and Centrifugation: Sonicate the mixture for 15 minutes to break up aggregates, then centrifuge at 13,000 rpm for 6 minutes to pellet any undissolved material.

  • Validation Checkpoint (Self-Validating): Visually inspect the supernatant. If the solution is completely optically clear, the ligand is fully solvated as a pyridinium salt. If turbidity persists, the local concentration has exceeded the solubility product of the specific salt formed. In this case, either dilute the solution further or switch to a different counterion (e.g., Trifluoroacetic acid). Quantify the exact dissolved concentration via HPLC-UV using a reversed-phase column.

Protocol 2: Mixed-Solvent Solvothermal Preparation for Metal Coordination

Objective: To solubilize the ligand for the synthesis of helical Ag(I) or Cu(I) coordination polymers without inducing premature metal precipitation.

  • Co-Solvent Solvation: Dissolve 0.1 mmol of N-(pyridin-2-ylmethyl)pyridin-3-amine in 5 mL of a Methanol:Acetonitrile (1:1 v/v) mixture. Causality: Methanol disrupts the intermolecular hydrogen bonding of the amine spacer, while Acetonitrile provides a polarity-matched environment that prevents the hydrophobic pyridine rings from aggregating.

  • Metal Salt Addition: In a separate vial, dissolve 0.1 mmol of the metal salt (e.g., CuI or AgClO4) in 5 mL of Acetonitrile. Slowly layer or mix the metal solution into the ligand solution. Causality: Pre-dissolving the metal in Acetonitrile ensures that the d10 metal is stabilized by labile solvent molecules, preventing immediate, uncontrolled precipitation upon contact with the basic pyridine nitrogens.

  • Solvothermal Incubation: Seal the reaction vessel and heat to 80°C for 48 hours, followed by slow cooling (10°C/h) to room temperature.

  • Validation Checkpoint (Self-Validating): The appearance of well-defined, single-crystal formations (often exhibiting luminescence under UV light for Ag/Cu polymers) confirms successful solubilization and thermodynamic assembly. If an amorphous powder forms immediately upon mixing in Step 2, the ligand was not fully solvated prior to addition, or the mixing rate was too fast, causing kinetic trapping. Discard and repeat Step 2 with dropwise addition under vigorous stirring.

References
  • Self-assembly of [Cu3I2]- or [CuI]n-based (n = 2, 4, and ∞) coordination polymers from unsymmetrical bis(pyridyl) and in situ ligands: syntheses, structures, and properties CrystEngComm (RSC Publishing)[Link]

  • Well-Designed Strategy To Construct Helical Silver(I) Coordination Polymers from Flexible Unsymmetrical Bis(pyridyl) Ligands: Syntheses, Structures, and Properties Inorganic Chemistry - ACS Publications[Link]

  • Bis[μ-N-(pyridin-2-ylmethyl)pyridin-3-amine-κ2 N:N′]disilver(I) bis(perchlorate) dimethyl sulfoxide disolvate PMC - National Institutes of Health[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(pyridin-2-ylmethyl)pyridin-3-amine vs N-(pyridin-2-ylmethyl)pyridin-2-amine ligands

An In-Depth Comparative Guide to N-(pyridin-2-ylmethyl)pyridin-3-amine and N-(pyridin-2-ylmethyl)pyridin-2-amine Ligands Introduction: A Tale of Two Isomers In the vast landscape of coordination chemistry, the subtle mod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to N-(pyridin-2-ylmethyl)pyridin-3-amine and N-(pyridin-2-ylmethyl)pyridin-2-amine Ligands

Introduction: A Tale of Two Isomers

In the vast landscape of coordination chemistry, the subtle modification of a ligand's structure can profoundly influence the properties and reactivity of its resulting metal complexes. This guide provides a detailed comparison of two closely related dipyridylamine ligands: N-(pyridin-2-ylmethyl)pyridin-3-amine (hereafter 2,3'-PyPyA ) and N-(pyridin-2-ylmethyl)pyridin-2-amine (hereafter 2,2'-PyPyA ). While differing only by the position of a single nitrogen atom on one of the pyridine rings, this isomeric distinction dictates their coordination geometry, steric and electronic profiles, and ultimately, their suitability for various applications, from discrete molecular catalysts to extended coordination polymers.

For researchers in materials science and drug development, understanding these differences is paramount for rational ligand design. The choice between the 2,2'-PyPyA isomer, which typically forms well-defined, mononuclear complexes, and the 2,3'-PyPyA isomer, which possesses the flexibility to act as a bridging unit for supramolecular assemblies, can be the determining factor in achieving a desired catalytic outcome or material property. This guide will dissect these differences through structural analysis, comparative experimental data, and detailed protocols to provide a comprehensive resource for the informed selection and application of these versatile ligands.

Part 1: Structural and Electronic Divergence

The fundamental difference between 2,2'-PyPyA and 2,3'-PyPyA lies in the placement of the amine-substituted pyridine nitrogen. This seemingly minor change creates a cascade of effects on their chelating behavior, steric environment, and ability to form higher-order structures.

  • N-(pyridin-2-ylmethyl)pyridin-2-amine (2,2'-PyPyA): The Archetypal Chelator This ligand is predisposed to act as a robust bidentate N,N'-chelator. The two nitrogen atoms are positioned to readily coordinate to a single metal center, forming a thermodynamically stable five-membered chelate ring. This constrained coordination mode results in a predictable and relatively rigid geometry around the metal ion. The dihedral angle between the two pyridyl rings in the free ligand is approximately 83-84°, but this flattens significantly upon coordination to accommodate the metal's preferred geometry.[1] This rigidity can be advantageous in catalysis by limiting side reactions and enhancing selectivity.

  • N-(pyridin-2-ylmethyl)pyridin-3-amine (2,3'-PyPyA): The Versatile Bridge In contrast, the nitrogen on the 3-position of the pyridine ring in 2,3'-PyPyA is not geometrically optimized for forming a small, stable chelate ring with the other nitrogen. While it can act as a chelator, it forms a larger, more flexible, and often less stable six-membered ring. More significantly, the outward-facing lone pair of the 3-pyridyl nitrogen makes it an excellent candidate for acting as a bridging ligand, connecting two different metal centers. This capability is the key to its utility in constructing coordination polymers and other supramolecular architectures. In one such example, 2,3'-PyPyA bridges Ag(I) ions to form helical chains, which then assemble into a two-dimensional network.[2]

Comparative Data Summary
PropertyN-(pyridin-2-ylmethyl)pyridin-2-amine (2,2'-PyPyA)N-(pyridin-2-ylmethyl)pyridin-3-amine (2,3'-PyPyA)
Typical Coordination Mode Bidentate ChelatingBidentate Chelating, Monodentate, Bridging
Resulting Chelate Ring Size 5-membered6-membered (as a chelator)
Structural Propensity Forms discrete, mononuclear complexesForms mononuclear complexes and coordination polymers
Steric Profile More sterically crowded coordination pocketLess sterically demanding; accessible bridging site
Flexibility Relatively rigid upon coordinationConformationally more flexible

Part 2: Synthesis of the Ligands

The most common and reliable method for synthesizing these ligands is through reductive amination. This two-step, one-pot process involves the initial formation of a Schiff base from an aminopyridine and a pyridinecarboxaldehyde, followed by in-situ reduction of the imine to the desired secondary amine.

Experimental Protocol: General Synthesis via Reductive Amination

1. Schiff Base Formation:

  • In a round-bottom flask, dissolve 1.0 equivalent of the appropriate aminopyridine (2-aminopyridine for 2,2'-PyPyA or 3-aminopyridine for 2,3'-PyPyA ) in methanol.

  • Add 1.0 equivalent of 2-pyridinecarboxaldehyde to the solution.

  • Stir the mixture at room temperature for 2-4 hours to form the corresponding N-(pyridin-2-ylmethylene)pyridin-amine intermediate. Progress can be monitored by TLC.

2. Reduction to the Amine:

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly add 1.5 to 2.0 equivalents of sodium borohydride (NaBH₄) portion-wise, ensuring the temperature does not exceed 10 °C. The addition is exothermic and will cause bubbling.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

3. Work-up and Purification:

  • Quench the reaction by slowly adding water to decompose any excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

This general procedure is adapted from established methods for similar compounds.[2][3]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product Aminopyridine 2- or 3-Aminopyridine SchiffBase Step 1: Schiff Base Formation (Methanol, RT) Aminopyridine->SchiffBase Aldehyde 2-Pyridinecarboxaldehyde Aldehyde->SchiffBase Reduction Step 2: Imine Reduction (NaBH4, 0°C to RT) SchiffBase->Reduction In-situ Product N-(pyridin-2-ylmethyl)pyridin-X-amine (X = 2 or 3) Reduction->Product

Caption: General workflow for the synthesis of PyPyA ligands via reductive amination.

Part 3: Comparative Coordination and Catalytic Performance

The distinct structural and electronic properties of 2,2'-PyPyA and 2,3'-PyPyA directly translate to differences in the complexes they form and their subsequent performance in applications like catalysis.

Coordination Behavior

As discussed, 2,2'-PyPyA excels at forming stable, discrete mononuclear complexes. The resulting saturated five-membered chelate ring imparts a high degree of stability. This is ideal for creating well-defined catalytic active sites where the ligand's role is to enforce a specific coordination number and geometry on the metal, thereby controlling its reactivity and selectivity.

Conversely, 2,3'-PyPyA 's ability to bridge metal centers is its defining feature in coordination chemistry. This allows for the rational design of one-, two-, or three-dimensional coordination polymers.[2] The properties of these materials (e.g., porosity, magnetism, luminescence) can be tuned by the choice of metal ion and the counter-anion.

Coordination Modes Diagram

G cluster_22 2,2'-PyPyA: Chelating Mode cluster_23 2,3'-PyPyA: Bridging Mode M1 M N1_22 N M1->N1_22 N2_22 N M1->N2_22 N1_22->N2_22 Ligand Backbone M2 M N1_23 N M2->N1_23 M3 M N2_23 N M3->N2_23 N1_23->N2_23 Ligand Backbone

Caption: Contrasting coordination modes of 2,2'-PyPyA (chelating) and 2,3'-PyPyA (bridging).

Implications for Catalysis

While direct, side-by-side catalytic comparisons of these two specific ligands are not abundant in the literature, we can infer performance differences based on their coordination chemistry and data from analogous systems.

  • Complexes of 2,2'-PyPyA: The well-defined and sterically protected active site created by the chelating 2,2'-PyPyA ligand is beneficial for reactions requiring high selectivity. For instance, in ethylene oligomerization catalyzed by nickel complexes, ligands that form a rigid, well-defined coordination sphere can precisely control the chain growth and termination steps, leading to a narrow distribution of α-olefins.[4] The steric bulk can prevent the formation of undesirable polymeric byproducts.

  • Complexes of 2,3'-PyPyA: The potential for 2,3'-PyPyA to form polynuclear complexes or catalytic frameworks opens different possibilities. In reactions where cooperativity between metal centers is advantageous (e.g., certain oxidation or C-H activation reactions), a bridging ligand can hold two or more metal ions in close proximity, enabling synergistic catalytic cycles. Furthermore, heterogeneous catalysts derived from 2,3'-PyPyA -based coordination polymers could offer advantages in terms of catalyst separation and recyclability.

Experimental Protocol: Representative Catalytic Hydrogenation

This protocol describes a general procedure for testing the catalytic activity of a metal complex of either 2,2'-PyPyA or 2,3'-PyPyA in the hydrogenation of a model substrate, such as an imine or a ketone.

1. Catalyst Precursor Synthesis:

  • Synthesize the desired metal complex, for example, [RuCl₂(L)(PPh₃)₂] where L is 2,2'-PyPyA or 2,3'-PyPyA , by reacting the ligand with a suitable metal precursor like [RuCl₂(PPh₃)₃] in an inert solvent like toluene under an inert atmosphere (N₂ or Ar).

  • Isolate and characterize the complex to ensure purity.

2. Catalytic Reaction Setup:

  • In a high-pressure autoclave or a thick-walled glass reactor equipped with a magnetic stir bar, add the substrate (e.g., N-benzylideneaniline, 1.0 mmol).

  • Add the catalyst (0.01 mmol, 1 mol%).

  • Add a solvent (e.g., 5 mL of degassed methanol) and any required co-catalyst or activator (e.g., a base like KOtBu, if necessary).

  • Seal the reactor, purge it several times with hydrogen gas (H₂).

  • Pressurize the reactor to the desired H₂ pressure (e.g., 10 bar).

3. Reaction and Analysis:

  • Place the reactor in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine substrate conversion and product yield.

  • Upon completion, cool the reactor to room temperature, carefully vent the H₂ pressure, and analyze the final reaction mixture.

Catalytic Cycle Diagram

G A [M]-H (Active Catalyst) B Substrate Coordination (e.g., Imine) A->B Substrate C Hydride Insertion (Reduction) B->C D Product Release C->D Product E H2 Activation (Regeneration) D->E E->A H2

Caption: A simplified catalytic cycle for hydrogenation, applicable to metal complexes of PyPyA ligands.

Conclusion: Selecting the Right Tool for the Job

The comparison between N-(pyridin-2-ylmethyl)pyridin-2-amine and N-(pyridin-2-ylmethyl)pyridin-3-amine serves as a powerful illustration of how subtle isomeric changes can unlock vastly different chemical possibilities.

  • Choose N-(pyridin-2-ylmethyl)pyridin-2-amine (2,2'-PyPyA) when the goal is to create stable, discrete mononuclear complexes with a well-defined and sterically encumbered coordination environment. It is the ligand of choice for developing selective molecular catalysts where control over a single metal center is paramount.

  • Choose N-(pyridin-2-ylmethyl)pyridin-3-amine (2,3'-PyPyA) when the objective is to build supramolecular structures, such as coordination polymers, or to explore cooperative effects between multiple metal centers. Its flexibility and bridging capability make it a versatile building block for novel materials and potentially for heterogeneous or multi-metallic catalytic systems.

Ultimately, the selection is dictated by the intended application. By understanding the fundamental principles of coordination chemistry that govern their behavior, researchers can harness the unique strengths of each isomer to advance the fields of catalysis, materials science, and drug development.

References

  • Fun, H.-K., et al. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1355. Available at: [Link]

  • Zhang, L., et al. (2020). New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Taylor & Francis Online. Available at: [Link]

  • Lee, J. Y., et al. (2014). catena-Poly[[silver(I)-μ-N-[(pyridin-2-yl)methyl]pyridine-3-amine-κ2 N:N′] hexafluoridophosphate]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), m43–m44. Available at: [Link]

  • Sun, W.-H., et al. (2007). Synthesis, Characterization, and Ethylene Oligomerization of Nickel Complexes Bearing N-((Pyridin-2-yl)methylene)quinolin-8-amine Derivatives. Organometallics, 26(22), 5404–5416. Available at: [Link]

Sources

Comparative

Introduction: The Analytical Imperative for Novel Heterocyclic Intermediates

An In-Depth Technical Guide to the Validation of HPLC Purity Assays for N-(pyridin-2-ylmethyl)pyridin-3-amine N-(pyridin-2-ylmethyl)pyridin-3-amine is a heterocyclic compound featuring linked pyridine rings, a structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of HPLC Purity Assays for N-(pyridin-2-ylmethyl)pyridin-3-amine

N-(pyridin-2-ylmethyl)pyridin-3-amine is a heterocyclic compound featuring linked pyridine rings, a structural motif of significant interest in medicinal chemistry and materials science. As a key intermediate or building block, its purity is not merely a quality metric but a critical determinant of reaction yield, impurity profiles of downstream products, and, ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API). The presence of even minute quantities of structurally similar impurities, such as positional isomers or unreacted starting materials, can have profound and often unpredictable consequences.

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity assessment in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a comprehensive framework for developing and validating a robust reversed-phase HPLC (RP-HPLC) method for N-(pyridin-2-ylmethyl)pyridin-3-amine. We will explore the causal logic behind methodological choices, present a complete validation protocol grounded in International Council for Harmonisation (ICH) guidelines, and compare the established method against other chromatographic strategies.[2][3]

The Analytical Challenge: Understanding the Analyte's Chemistry

The molecular structure of N-(pyridin-2-ylmethyl)pyridin-3-amine presents specific challenges for RP-HPLC method development. As a basic compound (pKa of the pyridine nitrogens), it is prone to strong, undesirable interactions with residual acidic silanols on conventional silica-based stationary phases.[1] This interaction manifests as significant peak tailing, which compromises resolution, reduces sensitivity, and ultimately undermines quantitative accuracy.

Therefore, the primary objective of method development is to mitigate these secondary interactions to achieve a sharp, symmetrical (Gaussian) peak shape. This is typically accomplished through two primary strategies:

  • Mobile Phase pH Control: Operating at a low pH (e.g., pH 2.5-3.5) ensures that the basic analyte and any residual silanols are fully protonated, minimizing ionic interactions and promoting a more consistent reversed-phase retention mechanism.

  • Column Technology: Utilizing modern, high-purity silica columns with advanced end-capping significantly reduces the number of accessible silanol groups, thereby diminishing the primary cause of peak tailing.

A Validated RP-HPLC Method for Purity Determination

The following method was developed and validated to provide high-resolution separation of N-(pyridin-2-ylmethyl)pyridin-3-amine from its potential process-related impurities and degradation products.

Table 1: Optimized Chromatographic Conditions
ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, modern HPLC system capable of gradient elution and UV detection.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High-purity silica and double end-capping provide excellent peak shape for basic analytes.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.5) to protonate the analyte and silanols, ensuring sharp peaks.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier offering good resolving power and low viscosity.
Gradient Elution 10% B to 70% B over 15 minutesA gradient is essential to elute potential impurities with different polarities and ensure the column is cleaned of any strongly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Detection UV-Vis Diode Array Detector (DAD) at 254 nmThe aromatic pyridine rings exhibit strong absorbance at this wavelength, providing high sensitivity. A DAD allows for peak purity assessment across a spectrum.
Injection Vol. 5 µLA small injection volume prevents column overloading and peak distortion.
Diluent Mobile Phase A / Mobile Phase B (80:20)Dissolving the sample in a solvent similar to the initial mobile phase composition ensures good peak shape at the start of the chromatogram.

Method Validation: A Protocol for Trustworthiness

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[4] The following experiments were conducted in accordance with ICH Q2(R2) guidelines to validate the purity method.[2][3]

G cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob QC Routine QC Testing Rob->QC

Caption: Workflow for HPLC Method Validation.

Specificity

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] A forced degradation study is the ultimate test of specificity, demonstrating that the method can separate the main analyte from any products that form under stress conditions (acid, base, oxidation, heat, light).

Protocol:

  • Prepare solutions of N-(pyridin-2-ylmethyl)pyridin-3-amine (~1 mg/mL).

  • Expose the solutions to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105 °C for 48 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples alongside an unstressed control sample by HPLC.

  • Use a Diode Array Detector to perform peak purity analysis on the analyte peak in each chromatogram to ensure it is spectrally homogeneous.

Results: The method demonstrated specificity, with the main analyte peak remaining spectrally pure and well-resolved from all degradation products formed under stress conditions. Significant degradation was observed under oxidative and acidic conditions.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response (peak area). This is fundamental for accurate quantitation. The range is the interval over which the method is shown to be linear, accurate, and precise.[6]

Protocol:

  • Prepare a stock solution of N-(pyridin-2-ylmethyl)pyridin-3-amine reference standard (1000 µg/mL).

  • Perform serial dilutions to prepare at least five concentration levels covering the range from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5, 25, 50, 100, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.

Table 2: Linearity Study Results

ParameterResultAcceptance Criteria
Range 0.5 - 150 µg/mLCovers expected impurity and assay levels.
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal (close to zero)Indicates no significant systematic error.
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value.[7] It is determined by a recovery study, where a known amount of analyte is spiked into a sample matrix and the percentage recovered is calculated.

Protocol:

  • Prepare a sample solution of N-(pyridin-2-ylmethyl)pyridin-3-amine at a known concentration (e.g., 80 µg/mL).

  • Spike the sample at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) with a known amount of reference standard.

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery for each sample.

Table 3: Accuracy (Recovery) Results

Spiking LevelMean Recovery (%)% RSDAcceptance Criteria
50% 99.8%0.6%98.0% - 102.0%
100% 100.5%0.4%98.0% - 102.0%
150% 101.1%0.5%98.0% - 102.0%
Precision

Causality: Precision demonstrates the degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.

  • Intermediate Precision: Measures within-laboratory variations (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Prepare six individual samples of N-(pyridin-2-ylmethyl)pyridin-3-amine at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the repeatability study on a different day using a different HPLC system.

  • Calculate the % Relative Standard Deviation (%RSD) for the results from both studies.

Table 4: Precision Study Results

Precision Level% RSDAcceptance Criteria
Repeatability (n=6) 0.55%≤ 2.0%
Intermediate Precision (n=6) 0.78%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[8] These are critical for determining the reporting threshold for impurities.

Protocol:

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Confirm the LOQ by preparing and analyzing samples at the determined concentration and checking for acceptable precision (%RSD ≤ 10%).

Table 5: LOD and LOQ Results

ParameterResult
LOD 0.15 µg/mL
LOQ 0.50 µg/mL
Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Parameters to vary include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Evaluate the impact on system suitability parameters (e.g., peak tailing, resolution).

Results: The method was found to be robust, with no significant changes to system suitability or quantitative results when minor variations were introduced to the chromatographic parameters.

Comparative Analysis: RP-HPLC vs. Alternative Chromatographic Modes

While the validated RP-HPLC method is highly effective, it is valuable for a scientist to understand alternative approaches and their relative merits.

G cluster_0 Chromatographic Modes cluster_1 Performance for N-(pyridin-2-ylmethyl)pyridin-3-amine RP_HPLC Reversed-Phase (RP-HPLC) Stationary Phase: Non-polar (C18) Mobile Phase: Polar (Water/ACN) Retention: Hydrophobic Interaction Elution: Increasing organic solvent RP_Perf RP-HPLC Performance Pros: Robust, well-understood, excellent peak shape with proper pH control. Cons: May require ion-pairing agents for very polar impurities. RP_HPLC->RP_Perf HILIC HILIC HILIC_Perf HILIC Performance Pros: Excellent retention for very polar compounds not retained by RP. Cons: Can have longer equilibration times, sensitive to water content in sample. HILIC->HILIC_Perf

Caption: Comparison of RP-HPLC and HILIC modes.

Reversed-Phase HPLC (The Validated Method)
  • Principle: "Likes dissolve likes." A non-polar stationary phase (C18) retains the analyte based on its hydrophobicity. Elution is achieved by increasing the strength (organic content) of the polar mobile phase.

  • Advantages: This is the most robust, reproducible, and widely used mode in QC environments. The chemistry is well-understood, and column technology is mature, providing excellent peak shapes for basic compounds when the mobile phase is correctly buffered.[9]

  • Limitations: Extremely polar impurities, which may have little to no interaction with the C18 phase, can elute in the void volume, making them difficult to resolve and quantify.

Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Principle: HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the aqueous content of the mobile phase.[10]

  • Advantages: HILIC is an excellent alternative for retaining and separating very polar compounds that are unsuitable for reversed-phase. It could be a powerful secondary or orthogonal method to confirm purity and search for polar impurities missed by the RP-HPLC method.

  • Limitations: HILIC methods can be less robust than RP-HPLC. They often require longer column equilibration times and can be highly sensitive to the water content of the sample diluent, which can lead to peak distortion if not carefully controlled.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: ProPharma URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Pyridine | HPLC Method Source: SIELC Technologies URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: Scientific Reports (via Semantic Scholar) URL: [Link]

  • Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: N-(pyridin-2-ylmethyl)pyridin-3-amine Crystal Structure Source: Acta Crystallographica Section E (via PMC) URL: [Link]

  • Title: Ich guidelines for validation final Source: Slideshare URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures (March 2024) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Validation

Comparative Binding Affinities and Coordination Topologies of N-(pyridin-2-ylmethyl)pyridin-3-amine Derivatives

Executive Summary & Mechanistic Overview As a Senior Application Scientist, I frequently evaluate the performance of multidentate nitrogenous ligands in the construction of metal-organic frameworks (MOFs) and coordinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

As a Senior Application Scientist, I frequently evaluate the performance of multidentate nitrogenous ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. The unsymmetrical bis(pyridyl) ligand N-(pyridin-2-ylmethyl)pyridin-3-amine (and its positional derivatives) represents a highly versatile scaffold. Unlike rigid alternatives such as 4,4'-bipyridine, the flexible methylene spacer in these derivatives allows the two pyridine rings to adopt various conformations (cis, trans, or twisted), enabling unique coordination topologies when binding to transition metals .

Causality Behind Experimental Choices

Why choose N-(pyridin-2-ylmethyl)pyridin-3-amine over rigid symmetric ligands? The causality lies in the degrees of freedom . The Cpy–C–N–Cpy moiety can rotate, minimizing steric clash during the self-assembly process. When titrated against soft metals like Cu(I) or Ag(I), the flexible amine spacer acts as a conformational shock absorber. This allows the system to reach a thermodynamic minimum that rigid ligands cannot access, often resulting in complex interpenetrated nets or discrete cyclic dimers . Furthermore, the unsymmetrical nature (one 2-substituted pyridine, one 3-substituted pyridine) creates distinct electronic environments, leading to sequential binding events that can be finely tuned by selecting specific transition metals.

Comparative Binding Affinity Data

The binding affinity and resulting structural topology of N-(pyridin-2-ylmethyl)pyridin-3-amine derivatives depend heavily on the transition metal's Pearson Hard Soft Acid Base (HSAB) classification and the specific positional isomer of the ligand.

Table 1: Comparison of Binding Characteristics and Topologies

Ligand DerivativeMetal TargetBinding Affinity/Coordination StrengthResulting Structural TopologyAlternative Ligand Comparison
N-(pyridin-2-ylmethyl)pyridin-3-amine Cu(I) (Soft Acid)High affinity; driven by strong π-backbonding and soft-soft interactions.1D double chains, Cu2I2 rhomboid units, or Cu4I4 cubanes .Outperforms rigid 4,4'-bipyridine by allowing flexible μ3-I− bridging.
N-(pyridin-2-ylmethyl)pyridin-3-amine Ag(I) (Soft Acid)Moderate-High; highly dependent on solvent polarity (DMSO/MeOH).Centrosymmetric 16-membered cyclic dimer; N–Ag–N angle = 170.78° .Forms discrete dimers rather than infinite 1D chains seen with linear ligands.
N-(pyridin-2-ylmethyl)pyridin-3-amine Co(II) (Borderline)Moderate; relies heavily on auxiliary ligands (e.g., nitrato groups).1D zigzag chains; distorted pentagonal bipyramid geometry .More sterically hindered than 1,2-bis(4-pyridyl)ethane, preventing 3D MOF formation.
N-(pyridin-4-ylmethyl)pyridin-3-amine Hg(II) (Soft Acid)High; strong N-Hg coordination.Helicates, mesocates, and cage structures .The 4-ylmethyl isomer promotes extended networks compared to the 2-ylmethyl isomer.
Logical Workflows and Visualizations

G L1 N-(pyridin-2-ylmethyl)pyridin-3-amine (Flexible Scaffold) Cu Cu(I) Salts (Soft Acid) L1->Cu Solvothermal Ag Ag(I) Salts (Soft Acid) L1->Ag Vapor Diffusion Co Co(II) Salts (Borderline Acid) L1->Co Self-Assembly Cu_Poly Cu2I2 / Cu4I4 Clusters (1D/2D Coordination Polymers) Cu->Cu_Poly μ3-I bridging Ag_Poly 16-Membered Cyclic Dimer (Centrosymmetric) Ag->Ag_Poly N-Ag-N coordination Co_Poly Distorted Pentagonal Bipyramid (Zigzag Chains) Co->Co_Poly η2-nitrato bridging

Figure 1: Coordination pathways of N-(pyridin-2-ylmethyl)pyridin-3-amine with transition metals.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for determining the binding affinity and isolating the resulting coordination polymers. The system uses Isothermal Titration Calorimetry (ITC) for thermodynamic validation, followed by Single-Crystal X-Ray Diffraction (SCXRD) for structural confirmation.

Protocol 1: Thermodynamic Profiling and Crystallization of Ag(I) Complexes

  • Ligand Preparation : Synthesize N-(pyridin-2-ylmethyl)pyridin-3-amine via reductive amination of pyridine-2-carboxaldehyde and pyridin-3-amine. Purify via column chromatography (silica gel, EtOAc/Hexane) to >99% purity. Causality: Impurities act as competing ligands, artificially lowering the measured binding affinity constant ( Ka​ ).

  • Isothermal Titration Calorimetry (ITC) :

    • Prepare a 0.1 mM solution of the ligand in anhydrous Methanol.

    • Prepare a 1.0 mM solution of AgClO4​ in the same solvent.

    • Titrate the metal into the ligand at 298 K.

    • Self-Validation Step: The integrated heat data must fit a sequential binding model. A non-sigmoidal curve indicates solvent mismatch or ligand aggregation, prompting a halt and recalibration of the protocol.

  • Vapor Diffusion Crystallization :

    • Dissolve the ligand and AgClO4​ in a 1:1 molar ratio in a minimal volume of Methanol to form a white precipitate .

    • Redissolve the precipitate in Dimethyl Sulfoxide (DMSO).

    • Place the DMSO solution in a small inner vial, and place this inside a larger sealed vial containing Diethyl Ether.

    • Causality: Vapor diffusion allows slow, controlled supersaturation. The gradual diffusion of the anti-solvent (Diethyl Ether) into the DMSO solution yields high-quality single crystals suitable for SCXRD .

  • Structural Elucidation : Analyze via SCXRD. The presence of a 16-membered cyclic dimer validates the 1:1 binding stoichiometry observed in the ITC data, closing the validation loop.

Workflow Step1 Ligand Synthesis & Purification Step2 Metal Salt Titration (ITC) Step1->Step2 Quantify Affinity Step3 Solvothermal Crystallization Step2->Step3 Optimize Ratio Step4 X-Ray Diffraction (SCXRD) Step3->Step4 Isolate Crystals Step5 Affinity & Topology Analysis Step4->Step5 Determine Structure

Figure 2: Self-validating workflow for quantifying binding affinity and structural elucidation.

References
  • [1] Title: Self-assembly of [Cu3I2]- or[CuI]n-based (n = 2, 4, and ∞) coordination polymers from unsymmetrical bis(pyridyl) and in situ ligands: syntheses, structures, and properties. Source: CrystEngComm (RSC Publishing). URL:[Link]

  • [2] Title: Bis[μ-N-(pyridin-2-ylmethyl)pyridin-3-amine-κ2 N:N′]disilver(I) bis(perchlorate) dimethyl sulfoxide disolvate. Source: Acta Crystallographica Section E: Structure Reports Online (NIH/PMC). URL:[Link]

  • [3] Title: Crystal structure of a Co coordination polymer with a dipyridyl ligand: catena-poly[[bis(nitrato-κO,O′)cobalt(II)]-μ-N-(pyridin-2-ylmethyl)pyridine-3-amine-κN,N′:N′′]. Source: Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

  • [4] Title: Complexes of Ag(I), Hg(I) and Hg(II) with Multidentate Pyrazolyl-Pyridine Ligands: From Mononuclear Complexes to Coordination Polymers via Helicates, a Mesocate, a Cage and a Catenate. Source: Journal of Molecular Structure. URL:[Link]

Sources

Comparative

Architectural Control in Coordination Chemistry: A Comparative Guide to N-(pyridin-2-ylmethyl)pyridin-3-amine vs. 2,2'-Bipyridine

As a Senior Application Scientist, I frequently guide research teams through the critical selection of organic ligands for metal complexation. The choice of ligand architecture dictates not only the immediate coordinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the critical selection of organic ligands for metal complexation. The choice of ligand architecture dictates not only the immediate coordination sphere of the metal but also the macroscopic topology and functional properties of the resulting material.

This guide provides an objective, data-backed comparison between a classic rigid chelator, 2,2'-bipyridine (bpy) , and a highly versatile flexible bridging ligand, N-(pyridin-2-ylmethyl)pyridin-3-amine (L1) . By understanding the causality behind their structural behaviors, researchers can rationally design systems ranging from discrete photoredox catalysts to extended, luminescent metal-organic frameworks (MOFs).

Structural and Electronic Profiling

The fundamental divergence in the performance of these two ligands stems from their molecular rigidity and donor atom geometry.

2,2'-Bipyridine (bpy): Bpy is a symmetrical, fully conjugated bidentate ligand. Its nitrogen atoms are locked in adjacent positions, forcing a rigid, planar conformation upon metal binding. This geometry is thermodynamically optimized to form highly stable 5-membered metallacycles. Because it acts as a strong σ -donor and π -acceptor, it stabilizes low-valent transition metals and acts as a "capping" ligand, saturating the metal's coordination sphere to yield discrete mononuclear complexes.

N-(pyridin-2-ylmethyl)pyridin-3-amine (L1): L1 represents a paradigm shift toward flexible, unsymmetrical architectures. It features a -CH 2​ -NH- spacer between a 2-pyridyl and a 3-pyridyl group. This sp 3 -hybridized spacer breaks π -conjugation and introduces rotational freedom. While the 2-pyridyl nitrogen and the amine nitrogen can chelate a single metal, the 3-pyridyl nitrogen is sterically and geometrically forced to point away from this primary coordination site. Consequently, L1 acts as an exo-dentate bridge, connecting adjacent metal centers to propagate 1D helical chains, 2D layers, or 3D networks[1][2].

LigandSelection Start Determine Target Coordination Topology Discrete Discrete Mononuclear Complexes Start->Discrete Goal: Catalysis Polymer Extended Coordination Polymers (1D, 2D, 3D) Start->Polymer Goal: Frameworks Rigid Rigid Chelating Mode (Strong u03c3-donor) Discrete->Rigid Flexible Flexible Bridging Mode (Spacer-enabled rotation) Polymer->Flexible Bpy 2,2'-Bipyridine (bpy) Rigid->Bpy Select L1 N-(pyridin-2-ylmethyl) pyridin-3-amine Flexible->L1 Select

Logical decision tree for selecting ligands based on target coordination topology.

Comparative Performance & Topological Data

The table below synthesizes the quantitative and qualitative performance metrics of both ligands across various coordination environments.

Feature2,2'-Bipyridine (bpy)N-(pyridin-2-ylmethyl)pyridin-3-amine (L1)
Ligand Classification Symmetrical, Rigid, BidentateUnsymmetrical, Flexible, Bridging/Chelating
Primary Donor Atoms 2 x Pyridine N ( κ2−N,N′ )2 x Pyridine N, 1 x Amine N ( μ−N,N′,N′′ )
Conformational Flexibility None (Planar constraint)High (cis-trans or trans-trans via spacer)[1]
Typical Metal Topologies Discrete Mononuclear (e.g., Octahedral)1D Helical Chains, 16-membered cyclic dimers[3]
Helical Pitch Range N/A (Does not form helices)5.694 Å – 17.016 Å (Counterion dependent)[1]
Primary Applications Photoredox Catalysis, DSSCsSolid-State Luminescence, Topologically Complex CPs
Metal Compatibility Ru(II), Ir(III), Fe(II), Cu(I)Ag(I)[1], Cu(I)/Cu(II)[2], Co(II)[4]

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical application of these ligands, I have detailed two field-proven protocols. Each workflow is designed as a self-validating system, ensuring that researchers can visually and analytically confirm success at key milestones.

Protocol A: Synthesis of Discrete [Ru(bpy)₃]Cl₂ (Rigid Chelation)

Objective: Synthesize a coordinatively saturated, mononuclear photoredox catalyst.

  • Preparation: Dissolve 1.0 eq of RuCl₃·xH₂O and 3.2 eq of 2,2'-bipyridine in a 1:1 mixture of DMF and deionized water.

  • Reduction & Coordination: Reflux the mixture at 150 °C for 2 hours. Add an excess of sodium hypophosphite (aqueous) dropwise.

  • Isolation: Cool to room temperature and precipitate the complex by adding a saturated aqueous KCl solution. Filter and wash with cold acetone.

  • Causality & Validation: The addition of sodium hypophosphite drives the reduction of Ru(III) to Ru(II). Because bpy is a strong π -acceptor, it stabilizes the electron-rich Ru(II) center, thermodynamically driving the self-assembly of the tris-chelate. The reaction is self-validating: successful coordination is visually confirmed by a sharp transition from a dark, opaque brown mixture to a brilliant, transparent orange-red solution.

Protocol B: Self-Assembly of Helical [Ag(L1)(NO₃)]ₙ (Flexible Bridging)

Objective: Construct a 1D helical coordination polymer utilizing the flexible spacer of L1[1].

  • Ligand Solution: Dissolve 0.1 mmol of N-(pyridin-2-ylmethyl)pyridin-3-amine (L1) in 5 mL of spectroscopic-grade methanol.

  • Metal Solution: Dissolve 0.1 mmol of AgNO₃ in 5 mL of a 1:1 water/methanol mixture.

  • Self-Assembly: Carefully layer the metal solution over the ligand solution in a narrow glass tube. Wrap the tube in aluminum foil to completely exclude light.

  • Crystallization: Allow the tube to sit undisturbed at room temperature for 7–10 days to facilitate slow solvent diffusion.

  • Causality & Validation: Slow diffusion is critical; it retards the crystallization kinetics, allowing the flexible L1 ligand to reversibly coordinate and find its thermodynamic minimum—a highly ordered left- or right-handed helical chain[1]. Conducting the reaction in the dark prevents the photo-induced reduction of Ag(I) to elemental silver nanoparticles, which would poison crystal growth. Validation is achieved when colorless block crystals form; Single-Crystal X-Ray Diffraction (SCXRD) will confirm the cis-trans conformation of the ligand spacer[1].

Workflow Step1 Ligand Preparation L1 in Methanol Step2 Metal Addition AgNO3 (aq/MeOH) Step1->Step2 Layer 1:1 Step3 Self-Assembly Dark, RT Step2->Step3 React Step4 Crystallization Slow Diffusion Step3->Step4 Isolate Step5 Validation SCXRD & PL Step4->Step5 Analyze

Step-by-step experimental workflow for the self-assembly of Ag(I)-L1 helical coordination polymers.

Applications in Advanced Materials

The structural divergence between these ligands directly dictates their utility in advanced materials:

  • Luminescence & Sensing: While bpy complexes like [Ru(bpy)₃]²⁺ are famous for solution-state photoluminescence and electron-transfer kinetics, L1 excels in solid-state luminescence . Coordination polymers formed by L1 and d¹⁰ metals (like Ag(I) and Cu(I)) exhibit strong emission intensities at room temperature due to metal-to-ligand charge transfer (MLCT) and cluster-centered transitions[1][2]. The flexibility of L1 allows the framework to dynamically respond to guest molecules, making them excellent candidates for solid-state chemical sensors.

  • Topological Engineering: The ability of L1 to adopt trans-trans conformations allows for the formation of complex 2-fold interpenetrating nets and rare Cu₃I₂ clusters[2], which are impossible to achieve with the rigid, capping nature of bpy. Furthermore, L1 has been utilized to synthesize centrosymmetric 16-membered cyclic dimers[3] and zigzag chains with Co(II)[4], highlighting its unparalleled versatility in crystal engineering.

References

  • Well-Designed Strategy To Construct Helical Silver(I) Coordination Polymers from Flexible Unsymmetrical Bis(pyridyl) Ligands: Syntheses, Structures, and Properties. Inorganic Chemistry (ACS Publications).[Link]

  • Self-assembly of chelating, bridging N, N, N donor ligands and Cu(I), Cu(II), Cd(II), Hg(II): Molecular box versus coordination polymer. ResearchGate.[Link]

  • Bis[μ-N-(pyridin-2-ylmethyl)pyridin-3-amine-κ² N:N′]disilver(I) bis(perchlorate) dimethyl sulfoxide disolvate. Acta Crystallographica Section E (PMC/NIH).[Link]

  • Crystal structure of a Co coordination polymer with a dipyridyl ligand: catena-poly[[bis(nitrato-κO,O′)cobalt(II)]-μ-N-(pyridin-2-ylmethyl)pyridine-3-amine-κN,N′:N′′]. Acta Crystallographica Section E.[Link]

Sources

Validation

In Vitro Activity Comparison of N-(pyridin-2-ylmethyl)pyridin-3-amine Analogues: Profiling MmpL3 and Kinase Inhibition

Executive Summary & Pharmacophore Rationale The bis-pyridylamine scaffold, specifically N-(pyridin-2-ylmethyl)pyridin-3-amine , represents a highly privileged pharmacophore in modern drug discovery. Characterized by its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The bis-pyridylamine scaffold, specifically N-(pyridin-2-ylmethyl)pyridin-3-amine , represents a highly privileged pharmacophore in modern drug discovery. Characterized by its unique hydrogen-bonding capabilities and conformational flexibility, this scaffold serves as a versatile interaction hub. Recent structure-based drug design (SBDD) efforts have identified pyridine-2-methylamine derivatives as potent inhibitors of , an essential transporter in Mycobacterium tuberculosis (M.tb)[1]. Concurrently, related pyridin-3-yl-aminophenyl derivatives have demonstrated anti-cancer potential via [2].

This guide provides an objective, data-driven comparison of N-(pyridin-2-ylmethyl)pyridin-3-amine analogues, evaluating their in vitro efficacy, cytotoxicity, and structure-activity relationships (SAR) against standard-of-care alternatives.

Mechanistic Pathways & Target Engagement

The core N-(pyridin-2-ylmethyl)pyridin-3-amine structure acts as a bidentate/tridentate ligand system.

  • MmpL3 Inhibition: The nitrogen of the pyridine-2-methylamine moiety forms a critical hydrogen bond with the Asp645 residue in the MmpL3 active site. This disrupts the proton relay mechanism required for the translocation of trehalose monomycolate (TMM) across the inner membrane, halting cell wall biosynthesis[1].

  • Kinase Inhibition: The bis-pyridine system mimics the adenine ring of ATP, allowing it to dock into the hinge region of various kinases (e.g., VEGFR, EGFR), while the flexible methylene linker accommodates the DFG-out conformation[2].

MmpL3_Mechanism TMM Trehalose Monomycolate (Cytoplasm) MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Translocation TDM Trehalose Dimycolate (Cell Wall) MmpL3->TDM Mycolyl Transfer Death Mycobacterial Cell Death TDM->Death Depletion Scaffold N-(pyridin-2-ylmethyl)pyridin-3-amine Analogues Scaffold->MmpL3 Blocks Asp645 Proton Relay

Figure 1: Mechanism of action for pyridine-2-methylamine analogues inhibiting MmpL3.

In Vitro Activity Comparison: Anti-Tubercular Efficacy

To objectively evaluate the scaffold, we compare the base N-(pyridin-2-ylmethyl)pyridin-3-amine (commercially available as[3]) against highly optimized analogues (such as Compound 21 and Compound 62) and clinical standards[1].

Table 1: In Vitro Anti-Tubercular Activity (M.tb H37Rv) and Vero Cell Cytotoxicity
Analogue / CompoundR1 (Pyridine-2 Modification)R2 (Pyridine-3 Modification)M.tb H37Rv MIC (µg/mL)Vero IC₅₀ (µg/mL)Selectivity Index (SI)
Base Scaffold NoneNone>16.0>64.0N/A
Compound 21 4-ArylNone0.5>64.0>128
Compound 62 (Lead) 4-(4-Fluorophenyl)5-Trifluoromethyl0.016 >16.0>1000
Isoniazid (Control) N/AN/A0.03>64.0>2000

SAR Insights: The base scaffold exhibits weak baseline activity. Substituting the pyridine-2 ring with a 4-aryl group (Compound 21) significantly enhances binding affinity by occupying the S1 hydrophobic pocket of MmpL3. Further functionalization of the pyridine-3 ring with electron-withdrawing groups like trifluoromethyl (Compound 62) lowers the pKa of the amine, improving membrane permeability and resulting in picomolar MIC values that outperform Isoniazid[1].

In Vitro Activity Comparison: Anti-Cancer Efficacy

While primarily optimized for MmpL3, the scaffold's inherent kinase affinity warrants profiling against human lung cancer cell lines (A549) to assess off-target effects and confirm the safety profile of the anti-tubercular leads[2].

Table 2: Kinase Inhibition Profile and A549 Cell Viability
CompoundVEGFR2 IC₅₀ (nM)EGFR IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)
Base Scaffold >10,000>10,000>50.0
Compound 21 4,5006,20028.4
Compound 62 2,1003,80015.2
Imatinib (Control) 801204.5

Note: The optimized analogues show high selectivity for MmpL3 over human kinases. The weak micromolar IC₅₀ against A549 cells confirms that the anti-tubercular activity is target-specific and not a result of general eukaryotic cytotoxicity.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following in vitro screening workflows incorporate built-in validation metrics (Z'-factor) and causality-driven steps.

Workflow Prep Compound Preparation (DMSO Stock) MABA MABA Assay (M.tb H37Rv) Prep->MABA MTT MTT Assay (Vero Cells) Prep->MTT Analysis Selectivity Index (SI) Calculation MABA->Analysis MIC MTT->Analysis IC50

Figure 2: In vitro screening workflow combining MABA and MTT assays to determine Selectivity Index.

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination
  • Causality: Resazurin (Alamar Blue) is utilized as a redox indicator. Viable mycobacteria metabolize resazurin into the highly fluorescent resorufin. This choice avoids the use of radiometric assays while providing a highly sensitive, objective readout for cell viability.

  • Self-Validating System: The assay plate must include a Z'-factor control layout: alternating columns of positive controls (Isoniazid, ensuring assay sensitivity) and negative controls (DMSO vehicle, establishing baseline fluorescence). A Z'-factor > 0.5 validates the run.

Step-by-Step:

  • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD₆₀₀ of 0.6–0.8 is reached.

  • Dilution: Dilute the culture to 1×105 CFU/mL.

  • Compound Plating: Dispense 100 µL of the bacterial suspension into 96-well plates containing serial dilutions of the N-(pyridin-2-ylmethyl)pyridin-3-amine analogues (0.001 to 64 µg/mL).

  • Incubation: Incubate plates at 37°C for 7 days.

  • Readout: Add 30 µL of resazurin solution (0.02% w/v) to each well. Incubate for an additional 24 hours.

  • Analysis: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). The MIC is defined as the lowest concentration preventing a color change from blue to pink.

Protocol 2: Vero Cell Cytotoxicity Assay (MTT)
  • Causality: To confirm that the anti-tubercular activity is target-specific rather than a result of general eukaryotic cytotoxicity, counter-screening against mammalian Vero cells is mandatory. The MTT reagent is reduced by mitochondrial succinate dehydrogenase, directly correlating absorbance with metabolic competence.

  • Self-Validating System: Include a known cytotoxic agent (e.g., Doxorubicin) as a positive control for cell death. The Selectivity Index (SI) is calculated as IC50​/MIC . An SI > 10 is the strict threshold for advancing a lead compound.

Step-by-Step:

  • Seeding: Seed Vero cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the analogues (1 to 100 µg/mL) for 72 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Analysis: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity Source: Frontiers in Chemistry. URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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N-(pyridin-2-ylmethyl)pyridin-3-amine
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